The synthesis of SU11652 involves a series of chemical reactions that typically include the formation of the pyrrole and indolinone moieties. While specific synthetic routes may vary, the general approach includes:
The molecular structure of SU11652 can be described using its chemical formula and molecular weight of approximately 284.34 g/mol. The compound features:
Crystallographic studies may provide additional insights into its three-dimensional conformation, which is crucial for understanding how it binds to FLT3.
SU11652 primarily engages in reversible binding with FLT3, inhibiting its kinase activity. Key aspects of its chemical reactivity include:
The compound also demonstrates stability under physiological conditions, which is essential for its application in therapeutic settings.
The mechanism by which SU11652 exerts its effects involves several critical steps:
These mechanisms collectively contribute to the anticancer properties observed in preclinical studies.
SU11652 exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems.
SU11652 has several promising applications in scientific research and clinical settings:
Given its efficacy and selectivity, further development and clinical trials are warranted to explore its full therapeutic potential against hematological malignancies.
SU11652, a pyrrole-indolinone tyrosine kinase inhibitor, binds target proteins through specific interactions within ATP-binding pockets. Structural analyses reveal that SU11652 competitively occupies the catalytic cleft, disrupting ATP-dependent phosphorylation. In FLT3 kinase (a key target in acute myeloid leukemia), SU11652 binds the catalytic domain with high affinity (IC₅₀ = 1.5 nM for wild-type), forming hydrogen bonds with conserved residues in the hinge region and hydrophobic interactions within the front pocket [3] [5].
Table 1: Key Interactions in SU11652-Protein Complexes
Target Protein | Binding Site Residues | Interaction Type | Affinity (IC₅₀) |
---|---|---|---|
FLT3 (wild-type) | Cys828, Glu830, Asp831 | H-bonding, Van der Waals | 1.5 nM |
FLT3 (D835Y mutant) | Tyr835, Leu838 | Steric clash | 16 nM |
RNase L | Lys59, Arg144, Tyr169 | Hydrophobic, π-stacking | 120 nM* |
PDGFR-β | Glu640, Cys677 | ATP-competitive | 3 nM |
*Affinity inferred from dimer destabilization assays [5].
SU11652 destabilizes the RNase L dimer by binding at the pseudokinase domain interface. Crystallographic studies show that SU11652 inserts its chlorinated indolinone moiety into a hydrophobic cleft formed by Lys59 and Tyr169, disrupting intermonomer salt bridges. This binding induces a 15° rotation in the kinase extension domain, reducing dimer stability by ΔG = –4.2 kcal/mol [5]. The conformational shift impairs RNase L’s ability to cleave viral RNA, revealing a non-canonical antiviral mechanism.
In pseudokinases like those in the RIO family, SU11652 exploits conserved ATP-binding motifs despite lacking catalytic activity. Structural overlays demonstrate that SU11652’s carboxamide group forms hydrogen bonds with the VAIK motif’s lysine residue, while its pyrrole ring occupies the ribose pocket. This binding stabilizes a “DFG-out” conformation, preventing conformational changes required for signal transduction [5] [7].
SU11652 exhibits non-competitive inhibition in some targets by binding to regulatory sites distinct from the active site. In FLT3-ITD-positive MV-4-11 cells, SU11652 binding induces a conformational shift from the active (R-state) to inactive (T-state) enzyme form. This allosteric transition propagates across subunits in a concerted manner (Monod-Wyman-Changeux model), reducing substrate affinity by 8-fold [1] [3]. Consequently, downstream signaling through ERK, Akt, and STAT5 is suppressed, evidenced by reduced phosphorylation at nanomolar concentrations.
Table 2: Allosteric Effects of SU11652 on Signaling Pathways
Target Pathway | Conformational Change | Functional Outcome | Cellular Effect |
---|---|---|---|
FLT3-ITD | R-state → T-state shift | Reduced STAT5 phosphorylation | Apoptosis induction |
PDGFR-β | αC-helix displacement | Impaired PI3K recruitment | Inhibition of angiogenesis |
Acid sphingomyelinase | Lysosomal pH dysregulation | Cathepsin B leakage | Multidrug resistance reversal |
SU11652 also acts as a heterotropic allosteric modulator in multidrug-resistant cells. By inhibiting acid sphingomyelinase at lysosomal membranes (IC₅₀ = 2.1 μM), it disrupts lipid raft stability. This triggers cathepsin B release into the cytosol, circumventing classical apoptosis pathways [4].
SU11652 shares 95% structural similarity with sunitinib but exhibits distinct target engagement dynamics. Crystallographic analyses reveal:
Table 3: Structural and Functional Comparison with Sunitinib
Property | SU11652 | Sunitinib | Functional Implication |
---|---|---|---|
Lysosomal accumulation | High (pKa 8.2) | Moderate (pKa 7.1) | Enhanced multidrug reversal |
FLT3-D835Y inhibition | IC₅₀ = 16 nM | IC₅₀ = 42 nM | Superior mutant kinase targeting |
PIM1 stabilization | ΔTm = 8.9°C | ΔTm = 4.1°C | Broader kinase polypharmacology |
RNase L dimer Kd | 120 nM | >1 μM | Unique antiviral potential |
These differential interactions stem from SU11652’s 5-chloroindolinone moiety, which enhances π-stacking with Tyr823 in FLT3, and its reduced steric bulk compared to sunitinib’s acetyl group, enabling deeper penetration into pseudokinase clefts [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5